molecular formula C15H18N2 B14446793 1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole CAS No. 78705-01-8

1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole

Cat. No.: B14446793
CAS No.: 78705-01-8
M. Wt: 226.32 g/mol
InChI Key: AKMDSZWLUWXEBA-UHFFFAOYSA-N
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Description

1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 4-ethenylbenzyl chloride with 2-ethyl-4-methylimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced imidazole products.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, electrophiles, and suitable solvents like DMF or dichloromethane.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

  • 1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-isoindole-1,3(2H)-dione
  • 1-[(4-Ethenylphenyl)methyl]piperazine
  • Benzene, 1-ethenyl-4-ethyl-

Uniqueness: 1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole stands out due to its specific structural features, such as the presence of both an ethenylphenylmethyl group and an imidazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

78705-01-8

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]-2-ethyl-4-methylimidazole

InChI

InChI=1S/C15H18N2/c1-4-13-6-8-14(9-7-13)11-17-10-12(3)16-15(17)5-2/h4,6-10H,1,5,11H2,2-3H3

InChI Key

AKMDSZWLUWXEBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1CC2=CC=C(C=C2)C=C)C

Origin of Product

United States

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